An In-Depth Technical Guide to the Synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol from 1,4-Butanediol
An In-Depth Technical Guide to the Synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol from 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol, a notable by-product in the industrial production of tetrahydrofuran (THF) from 1,4-butanediol. While often considered an impurity, this unique ether-alcohol possesses potential applications as a specialty chemical intermediate in polymer science and pharmaceutical development.[1] This document outlines a proposed synthetic protocol, based on the acid-catalyzed self-condensation of 1,4-butanediol, with a focus on reaction conditions that theoretically favor the formation of the dimeric ether over intramolecular cyclization to THF. Detailed experimental procedures, characterization data, and process visualizations are provided to support researchers in the targeted synthesis and study of this compound.
Introduction
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol (CAS No. 64001-06-5) is a C8 ether-alcohol that arises from the dimerization of 1,4-butanediol under conditions typically employed for the synthesis of tetrahydrofuran (THF).[1][2] In the acid-catalyzed dehydration of 1,4-butanediol, the primary reaction pathway is an intramolecular cyclization to yield THF. However, an intermolecular reaction can also occur, where one molecule of 1,4-butanediol reacts with a protonated intermediate of another, leading to the formation of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol. Understanding the kinetics and mechanisms that influence the ratio of intramolecular versus intermolecular reactions is key to selectively synthesizing this compound. This guide proposes a methodological approach to favor the intermolecular pathway.
Physicochemical and Spectroscopic Data
A summary of the known and predicted physicochemical and spectroscopic properties of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol is presented below. This data is crucial for the identification and characterization of the synthesized product.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [2][3][4] |
| Molecular Weight | 160.21 g/mol | [2][3][4] |
| IUPAC Name | 4-(oxolan-2-yloxy)butan-1-ol | [3] |
| CAS Number | 64001-06-5 | [2][3] |
| Boiling Point (Predicted) | 260.0 ± 35.0 °C | |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 15.05 ± 0.10 | [5] |
| Form | Oil | [5] |
| Color | Colourless | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |
| ¹H NMR (Predicted) | Distinct signals for butanol chain and THF ring protons. Protons adjacent to oxygen atoms are expected to be downfield. Characteristic spin-spin splitting is anticipated. | |
| ¹³C NMR (Predicted) | Signals corresponding to the eight carbon atoms, with those bonded to oxygen appearing at lower field. | [6] |
| IR Spectroscopy (Predicted) | A broad O-H stretching band for the alcohol group and C-O stretching bands for the ether linkages. | [1] |
| Mass Spectrometry (Predicted m/z) | [M+H]⁺: 161.11722, [M+Na]⁺: 183.09916 | [7] |
Proposed Synthesis Protocol
The following experimental protocol is a proposed method for the synthesis of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol from 1,4-butanediol. This procedure is based on the known acid-catalyzed dehydration of 1,4-butanediol to THF, with modifications aimed at promoting the intermolecular etherification.
Materials and Reagents
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1,4-Butanediol (Reagent Grade, >99%)
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Sulfuric Acid (Concentrated, 98%) or a solid acid catalyst (e.g., Amberlyst-15, Nafion NR-50)
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Sodium Bicarbonate (Saturated aqueous solution)
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Anhydrous Magnesium Sulfate
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Dichloromethane (ACS Grade)
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Deionized Water
Equipment
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Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Experimental Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-butanediol (90.12 g, 1.0 mol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%) to the stirring 1,4-butanediol at room temperature. The addition should be done carefully to control any initial exotherm.
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Reaction: Heat the reaction mixture to a controlled temperature, for example, 120-140°C. The progress of the reaction should be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to find a temperature that favors the formation of the dimer over the cyclization to THF.
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Quenching: After the desired reaction time, cool the mixture to room temperature. Slowly and carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol from unreacted 1,4-butanediol, THF, and other by-products.
Reaction Mechanism and Experimental Workflow Visualization
The synthesis of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol from 1,4-butanediol proceeds through an acid-catalyzed mechanism. The key steps involve the protonation of a hydroxyl group, followed by either an intramolecular or intermolecular nucleophilic attack.
The experimental workflow for the synthesis and purification of the target compound is outlined below.
Safety Considerations
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Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,4-Butanediol can cause eye irritation.
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Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.
-
The reaction should be performed with adequate ventilation.
Conclusion
This technical guide provides a foundational framework for the synthesis of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol from 1,4-butanediol. By carefully controlling the reaction conditions of the acid-catalyzed self-condensation, it is theoretically possible to favor the formation of this dimeric ether over the more common intramolecular cyclization product, THF. The proposed experimental protocol, along with the compiled physicochemical and spectroscopic data, offers a starting point for researchers interested in exploring the synthesis and potential applications of this compound. Further optimization of the reaction parameters will be necessary to maximize the yield and purity of the desired product.
References
- 1. 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol|CAS 64001-06-5 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | C8H16O3 | CID 11744922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-[(tetrahydro-2-furanyl)oxy]-1-butanol | 64001-06-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol (C8H16O3) [pubchemlite.lcsb.uni.lu]
